1,3-Dimethyl-2-thiohydantoin

Description

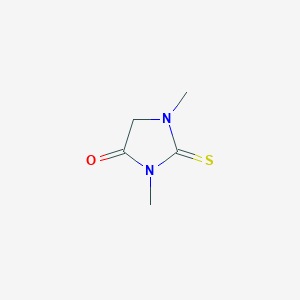

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWNLFPHQCFFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395527 | |

| Record name | 1,3-Dimethyl-2-thiohydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-62-3 | |

| Record name | 1,3-Dimethyl-2-thiohydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1,3-Dimethyl-2-thiohydantoin

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-2-thiohydantoin

Introduction: The Significance of the Thiohydantoin Scaffold

Hydantoins and their thio-analogs, thiohydantoins, represent a class of five-membered heterocyclic compounds that are of immense interest in medicinal chemistry and drug development.[1] These scaffolds are privileged structures, appearing in numerous biologically active compounds with a wide array of therapeutic applications, including anticonvulsant, anticarcinogenic, antimicrobial, and anti-inflammatory activities.[2][3] The 2-thiohydantoin core, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, allowing for substitutions at the N-1, N-3, and C-5 positions to modulate biological activity.[4]

This guide provides a comprehensive overview of a robust and reproducible method for the synthesis of this compound, a key derivative in this class. We will delve into the causality behind the synthetic strategy, provide a detailed experimental protocol, and outline a complete workflow for its structural characterization and purity verification. This document is intended for researchers and scientists who require a practical, field-proven approach to the preparation and validation of this important chemical entity.

Part 1: Synthesis of this compound

Synthetic Strategy: A Nucleophilic Cascade Approach

The formation of the 1,3-disubstituted-2-thiohydantoin ring is most effectively achieved through a cyclocondensation reaction. The core logic involves the reaction of a disubstituted thiourea with a reagent that provides a two-carbon electrophilic backbone, primed for cyclization. Our chosen strategy employs the reaction between N,N'-dimethylthiourea and ethyl chloroacetate.

This approach is mechanistically sound and highly efficient for several reasons:

-

Reagent Availability: Both N,N'-dimethylthiourea and ethyl chloroacetate are commercially available and cost-effective starting materials.

-

Reaction Specificity: The reaction proceeds via a well-defined pathway. The sulfur atom of the thiourea is a potent nucleophile that selectively attacks the electrophilic carbon bearing the chlorine atom in ethyl chloroacetate.

-

Intramolecular Cyclization: Following the initial S-alkylation, the molecule is perfectly arranged for an intramolecular nucleophilic attack by one of the nitrogen atoms on the ester carbonyl, leading to the formation of the stable five-membered ring.

Reaction Mechanism

The reaction proceeds in two primary stages:

-

Initial S-Alkylation (SN2 Reaction): The sulfur atom of N,N'-dimethylthiourea acts as a nucleophile, attacking the α-carbon of ethyl chloroacetate and displacing the chloride ion. This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization and Elimination: Under the influence of a base or heat, the intermediate undergoes an intramolecular transacylation. A nitrogen atom attacks the electrophilic carbonyl carbon of the ester group. This cyclization event is followed by the elimination of ethanol, yielding the final this compound product.

Caption: Conceptual Reaction Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established methods for thiohydantoin synthesis.[5][6]

Materials:

-

N,N'-Dimethylthiourea (1.0 eq)

-

Ethyl chloroacetate (1.05 eq)

-

Anhydrous Sodium Acetate (2.5 eq)

-

Absolute Ethanol (as solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N'-dimethylthiourea (e.g., 10.4 g, 0.1 mol) and absolute ethanol (100 mL).

-

Dissolution: Stir the mixture at room temperature until the thiourea is partially dissolved.

-

Addition of Reagents: Add anhydrous sodium acetate (e.g., 20.5 g, 0.25 mol) followed by the dropwise addition of ethyl chloroacetate (e.g., 12.9 g, 0.105 mol) over 10 minutes. The sodium acetate acts as a base to facilitate the cyclization step.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials indicates reaction completion.

-

Workup: After cooling the reaction mixture to room temperature, pour it into 300 mL of ice-cold deionized water with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying: Filter the purified crystals and dry them in a vacuum oven at 40-50 °C to a constant weight. The expected product is a light yellow to orange crystalline solid.

Part 2: Characterization and Data Validation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following is a self-validating system of analytical techniques.

Caption: Overall Experimental Workflow.

Physicochemical Properties

-

Appearance: Light yellow to orange powder/crystal.

-

Melting Point: A sharp melting point is a strong indicator of purity. The expected range is 93-95 °C . A broad or depressed melting range would suggest the presence of impurities.

-

Molecular Formula: C₅H₈N₂OS

-

Molecular Weight: 144.19 g/mol .

Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to identify the types and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to be simple and highly characteristic.[7]

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

-

Expected Spectrum: The spectrum should exhibit three distinct singlets, confirming the absence of adjacent protons for each group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N1-CH₃ | ~3.3 | Singlet | 3H | Methyl group attached to nitrogen adjacent to a thiocarbonyl. |

| N3-CH₃ | ~3.1 | Singlet | 3H | Methyl group attached to nitrogen adjacent to a carbonyl. |

| C5-CH₂ | ~4.0 | Singlet | 2H | Methylene protons are deshielded by the adjacent nitrogen and carbonyl group. |

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

-

Expected Spectrum: The spectrum should show five distinct signals corresponding to the five unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=S (C2) | ~182 | The thiocarbonyl carbon is highly deshielded and appears far downfield.[9] |

| C=O (C4) | ~170 | The carbonyl carbon is also deshielded, but typically less so than the thiocarbonyl.[9] |

| -CH₂- (C5) | ~55 | Methylene carbon attached to two nitrogen atoms. |

| N1-CH₃ | ~31 | Methyl carbon attached to nitrogen. |

| N3-CH₃ | ~28 | Methyl carbon attached to nitrogen, slightly different chemical environment from N1-CH₃. |

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Sample Preparation: The sample can be analyzed as a solid using an ATR-FTIR spectrometer or by preparing a KBr pellet.[8]

-

Key Diagnostic Peaks:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Confirms the presence of methyl and methylene groups. |

| C=O Stretch (Amide) | 1740 - 1760 | Strong, sharp peak. Key diagnostic for the carbonyl group in the 5-membered ring. [10] |

| C-N Stretch | 1350 - 1450 | Confirms the presence of the carbon-nitrogen bonds within the ring. |

| C=S Stretch | 1250 - 1270 | Confirms the presence of the thiocarbonyl group. [9] |

4. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).[8]

-

Expected Data:

-

Molecular Ion Peak: The primary peak should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 145.04 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fragmentation: Common fragmentation patterns for thiohydantoins can provide further structural confirmation.[11]

-

Conclusion

The can be reliably achieved through the well-established cyclocondensation of N,N'-dimethylthiourea and ethyl chloroacetate. The integrity of the final product must be validated through a multi-technique analytical approach. By correlating the data from melting point analysis, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry, researchers can possess a high degree of confidence in the identity and purity of the synthesized compound. This rigorous validation is a prerequisite for its use in further research, such as in drug discovery pipelines or as a building block in complex organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(1801-62-3) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

physicochemical properties of 1,3-Dimethyl-2-thiohydantoin

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-2-thiohydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of the 2-thiohydantoin heterocyclic scaffold. The core thiohydantoin structure is of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3][4] Understanding the fundamental physicochemical properties of specific analogues like this compound is paramount for its application in synthesis, biological screening, and formulation development. The substitution of methyl groups at the N-1 and N-3 positions removes the acidic protons present in the parent ring, significantly altering properties such as solubility, hydrogen bonding capacity, and reactivity.

This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, supported by experimental data and standardized analytical protocols. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and characterization of this compound.

Molecular Identity and Core Physical Properties

This compound is a solid, crystalline compound under standard conditions. Its core structure consists of a five-membered imidazolidine ring featuring a carbonyl group at position 4 and a thiocarbonyl group at position 2, with methyl substituents on both nitrogen atoms.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂OS | [5] |

| Molecular Weight | 144.19 g/mol | [5] |

| CAS Number | 1801-62-3 | |

| Appearance | Light yellow to orange powder/crystal | |

| Physical State (20°C) | Solid | |

| Melting Point | 93.0 to 95.0 °C |

digraph "1_3_Dimethyl_2_thiohydantoin_Structure" {

graph [layout=neato, overlap=false, splines=true, size="6,4", ratio=fill];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"];

C2 [label="C", pos="-1.2,0.5!", color="#202124", fontcolor="#FFFFFF"];

N3 [label="N", pos="-1.2,-0.5!", color="#4285F4", fontcolor="#FFFFFF"];

C4 [label="C", pos="0,-1!", color="#202124", fontcolor="#FFFFFF"];

C5 [label="C", pos="1,0!", color="#202124", fontcolor="#FFFFFF"];

// Substituent nodes

Me_N1 [label="CH₃", pos="-0.5,1.9!", color="#34A853", fontcolor="#FFFFFF"];

S_C2 [label="S", pos="-2.4,0.5!", color="#FBBC05", fontcolor="#202124"];

Me_N3 [label="CH₃", pos="-2.1,-1.2!", color="#34A853", fontcolor="#FFFFFF"];

O_C4 [label="O", pos="0,-2!", color="#EA4335", fontcolor="#FFFFFF"];

H2_C5 [label="H₂", pos="2,0!", color="#5F6368", fontcolor="#FFFFFF"];

// Bonds

edge [penwidth=2];

N1 -- C2 [color="#5F6368"];

C2 -- N3 [color="#5F6368"];

N3 -- C4 [color="#5F6368"];

C4 -- C5 [color="#5F6368"];

C5 -- N1 [color="#5F6368"];

// Substituent bonds

N1 -- Me_N1 [color="#5F6368"];

C2 -- S_C2 [label="=", color="#5F6368"];

N3 -- Me_N3 [color="#5F6368"];

C4 -- O_C4 [label="=", color="#5F6368"];

C5 -- H2_C5 [style=invis]; // for positioning label// Labels for atoms in the ring

subgraph {

rank=same;

node[shape=none, fontcolor="#202124"];

l_N1 [label="N1", pos="0.3,1!"];

l_C2 [label="C2", pos="-1.5,0.8!"];

l_N3 [label="N3", pos="-1.5,-0.8!"];

l_C4 [label="C4", pos="0.3,-1!"];

l_C5 [label="C5", pos="0.7,0.3!"];

}

}

### **2. Spectroscopic Profile**

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The replacement of the C2 carbonyl in its hydantoin analogue with a thiocarbonyl group induces significant and predictable shifts in its spectral data.

| **Technique** | **Functional Group / Protons** | **Expected Chemical Shift / Wavenumber** | **Source(s)** |

| :--- | :--- | :--- | :--- |

| **¹H NMR** | N1-CH₃ | Singlet | |

| | N3-CH₃ | Singlet | |

| | C5-CH₂ | Singlet | |

| **¹³C NMR** | C=S (C2) | ~174.0 ppm | |

| | C=O (C4) | ~166.4 ppm | |

| | CH₂ (C5) | ~34.0 ppm | |

| | N-CH₃ | ~15.0 ppm | |

| **IR Spectroscopy** | C=O Stretch | ~1690-1720 cm⁻¹ | |

| | C=N Stretch | ~1610-1630 cm⁻¹ | |

| **UV-Vis** | π→π* transition | ~280-360 nm | |

#### **2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy**

The ¹H NMR spectrum of this compound is relatively simple, confirming its symmetrical nature. It characteristically displays three singlet peaks corresponding to the two distinct methyl groups attached to the nitrogen atoms and the methylene protons of the heterocyclic ring. In the ¹³C NMR spectrum, the most downfield signal corresponds to the thiocarbonyl carbon (C=S), which is a key differentiator from its hydantoin counterpart. The carbonyl carbon (C=O) also appears at a characteristic downfield shift, followed by the methylene and methyl carbons at higher fields.

#### **2.2. Infrared (IR) Spectroscopy**

The IR spectrum provides clear evidence for the key functional groups. A strong absorption band in the region of 1690-1720 cm⁻¹ is characteristic of the C=O stretching vibration. The C=N stretching vibration within the ring is also typically observed. The presence of the thiocarbonyl (C=S) group is harder to assign definitively as its stretching vibration is weaker and falls in a more congested region of the spectrum, but it influences the overall electronic structure and bond vibrations.

#### **2.3. UV-Visible Spectroscopy**

In UV-Visible spectroscopy, thiohydantoin derivatives typically exhibit absorption maxima resulting from π→π* electronic transitions within the conjugated system of the molecule. The exact wavelength (λmax) can be influenced by the solvent used for analysis.

### **3. Solubility and Acidity**

#### **3.1. Solubility Profile**

While quantitative solubility datais not extensively published, empirical evidence from synthetic and analytical procedures suggests that this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like ethanol. Its solubility in water is expected to be low due to the presence of two non-polar methyl groups and the overall molecular structure.

#### **3.2. Acidity and Basicity (pKa)**

The parent 2-thiohydantoin scaffold possesses weakly acidic protons at the N1 and N3 positions. However, inthis compound, these protons are replaced by methyl groups, thereby eliminating this acidic character. The molecule can act as a weak base due to the lone pairs of electrons on the nitrogen and oxygen atoms. While specific pKa values forthis compound are not readily available, related heterocyclic compounds have been studied in non-aqueous solvents like acetonitrile and DMSO. For practical purposes in typical drug development buffers, it is not expected to ionize significantly.

### **4. Experimental Methodologies**

The accurate determination of physicochemical properties relies on standardized experimental protocols. The following section outlines validated, step-by-step methodologies for key analytical techniques.

```dot

digraph "Analytical_Workflow" {

graph [rankdir=TB, splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes

start [label="Sample: this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

nmr [label="NMR Spectroscopy\n(¹H & ¹³C)", shape=component, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ftir [label="FTIR Spectroscopy", shape=component, fillcolor="#FBBC05", fontcolor="#202124"];

uvvis [label="UV-Vis Spectroscopy", shape=component, fillcolor="#34A853", fontcolor="#FFFFFF"];

mp [label="Melting Point\nDetermination", shape=component, fillcolor="#5F6368", fontcolor="#FFFFFF"];

data_analysis [label="Data Collation & Analysis", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

report [label="Physicochemical Profile", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> {nmr, ftir, uvvis, mp} [arrowhead=vee];

{nmr, ftir, uvvis, mp} -> data_analysis [arrowhead=vee];

data_analysis -> report [arrowhead=vee];

}

Caption: General workflow for physicochemical characterization.

Protocol for NMR Spectroscopy (¹H and ¹³C)

-

Rationale: NMR is the most powerful technique for unambiguous structure confirmation and purity assessment.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

[6] 2. Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

[6] 4. ¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024-4096, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2-5 seconds.

[6] 5. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate spectra using the residual solvent peak as an internal standard.

Protocol for FTIR Spectroscopy

-

Rationale: To identify the primary functional groups (C=O, C=N) and confirm the molecular backbone.

-

Methodology:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

[6] 2. Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

[6] 4. Data Processing: Acquire a background spectrum (clean ATR crystal) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) interference.

Protocol for UV-Visible Spectroscopy

-

Rationale: To determine the wavelength of maximum absorption (λmax) associated with electronic transitions.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol). Serially dilute the stock solution to a final concentration in the range of 10⁻⁴ to 10⁻⁵ M.

[6] 2. Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Parameters:

-

Scan Range: Typically 200-400 nm.

-

Blank: Use the same solvent as used for the sample preparation.

-

Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance.

Conclusion

This compound is a well-defined chemical entity with distinct and measurable physicochemical properties. Its characterization is straightforward using standard analytical techniques such as NMR, IR, and melting point determination. The methylation at the N1 and N3 positions fundamentally alters its properties compared to the parent 2-thiohydantoin, notably by removing acidic protons and increasing lipophilicity. This comprehensive guide provides the essential data and validated protocols necessary for researchers to confidently identify, handle, and utilize this compound in synthetic chemistry and drug discovery pipelines. A thorough understanding of these foundational properties is the first step toward unlocking the potential of this and related scaffolds in developing novel therapeutic agents.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters – Oriental Journal of Chemistry [orientjchem.org]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethyl-2-thiohydantoin

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dimethyl-2-thiohydantoin (CAS No. 1801-62-3), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1][2] As a key scaffold, its unambiguous identification is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive characterization. The causality behind experimental choices and spectral interpretation is explained, reflecting field-proven insights and ensuring scientific integrity.

Introduction and Molecular Structure

This compound is a derivative of thiohydantoin, a sulfur analog of hydantoin. The replacement of a carbonyl oxygen with sulfur at the C2 position significantly alters the molecule's electronic environment, which is reflected in its spectroscopic signature.[3] The strategic placement of methyl groups at the N1 and N3 positions prevents tautomerization and simplifies spectral analysis by removing labile N-H protons, making it an excellent model compound for studying the core thiohydantoin ring system.

Accurate structural elucidation is the foundation of all chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming identity, assessing purity, and providing insights into the electronic and vibrational properties of the molecule.

Figure 1: Molecular Structure of this compound (C₅H₈N₂OS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct, unambiguous signals corresponding to each unique nucleus in the structure.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by three distinct singlets, confirming the high symmetry of the molecule and the absence of proton-proton coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.95 | Singlet | 2H | Methylene (-CH₂-) |

| ~3.40 | Singlet | 3H | N-Methyl (N-CH₃) |

| ~3.10 | Singlet | 3H | N-Methyl (N-CH₃) |

| Note: Exact chemical shifts can vary slightly based on the deuterated solvent used. |

Expert Interpretation:

-

Methylene Protons (-CH₂-): The two protons on the C5 carbon are chemically and magnetically equivalent, resulting in a single peak (a singlet). Their chemical shift around 3.95 ppm is downfield due to the deshielding effect of the adjacent carbonyl group (C=O).

-

N-Methyl Protons (-CH₃): The spectrum shows two separate singlets for the two N-methyl groups. Although both are attached to nitrogen, their electronic environments are different. One methyl group is adjacent to the C=O group, while the other is adjacent to the C=S group. The thiocarbonyl group (C=S) generally induces a slightly different electronic environment compared to the carbonyl (C=O), leading to the separation of these two signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly diagnostic.

| Chemical Shift (δ) ppm | Assignment |

| ~180.5 | Thiocarbonyl (C=S) |

| ~168.0 | Carbonyl (C=O) |

| ~53.0 | Methylene (-CH₂-) |

| ~29.5 | N-Methyl (-CH₃) |

| ~24.0 | N-Methyl (-CH₃) |

| Note: Data referenced from the Spectral Database for Organic Compounds (SDBS).[4] |

Expert Interpretation:

-

Thiocarbonyl Carbon (C=S): The most downfield signal, typically found around 180 ppm, is characteristic of a thiocarbonyl carbon. The substitution of sulfur for oxygen at C2 results in a significant downfield shift compared to a typical carbonyl carbon in a hydantoin ring (~156 ppm), a key distinguishing feature.[3]

-

Carbonyl Carbon (C=O): The signal around 168 ppm is typical for an amide-like carbonyl carbon within a five-membered ring.

-

Methylene and Methyl Carbons: The remaining signals in the aliphatic region correspond to the methylene carbon and the two non-equivalent N-methyl carbons, consistent with the ¹H NMR data.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved to avoid signal broadening.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16 scans for a sufficiently concentrated sample.

-

Relaxation Delay (d1): 2 seconds.[3]

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 scans, owing to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.[3]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint." The key features in the IR spectrum of this compound are the strong stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Amide Carbonyl) |

| ~1400 | Medium | C-N Stretch |

| ~1250 | Strong | C=S Stretch (Thiocarbonyl) |

Expert Interpretation:

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is the most prominent feature of the spectrum and is unambiguously assigned to the C=O stretching vibration of the cyclic amide.[6]

-

C=S Stretch: The C=S stretching vibration is typically weaker and occurs at a lower frequency than the C=O stretch due to the larger mass of sulfur. The strong band around 1250 cm⁻¹ is characteristic of the thiocarbonyl group in the thiohydantoin ring.[6]

-

C-H and C-N Stretches: The bands around 2950 cm⁻¹ correspond to the stretching of the sp³ C-H bonds in the methyl and methylene groups. The C-N stretching vibrations contribute to the complex fingerprint region, with a notable band around 1400 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.

-

Sample Preparation: Place a small, representative amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[3]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.

-

Parameters:

-

Spectral Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.[3]

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

| m/z | Assignment |

| 144 | [M]⁺ (Molecular Ion) |

| 116 | [M - CO]⁺ |

| 87 | [M - C₃H₃O]⁺ or [M - N-methyl isothiocyanate]⁺ |

| 57 | [C₃H₅N]⁺ |

| Note: Fragmentation is technique-dependent (e.g., Electron Ionization). |

Expert Interpretation:

-

Molecular Ion Peak: The spectrum will show a clear molecular ion peak at m/z = 144, corresponding to the molecular weight of C₅H₈N₂OS (144.19 g/mol ).[7] The presence of a sulfur atom will also give rise to a characteristic [M+2]⁺ peak with an abundance of approximately 4.4% relative to the [M]⁺ peak, confirming the presence of sulfur.

-

Fragmentation Pathway: Under electron ionization (EI), a common fragmentation pathway involves the loss of neutral molecules. A likely initial fragmentation is the loss of carbon monoxide (CO, 28 Da) from the carbonyl group, leading to a fragment at m/z 116. Further fragmentation can occur, as illustrated below.

Figure 2: A plausible fragmentation pathway for this compound under EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns ideal for library matching and structural analysis.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Record the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).

Integrated Characterization Workflow

The logical flow from synthesis to definitive characterization relies on the complementary nature of these spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation.

References

- 1. jchemrev.com [jchemrev.com]

- 2. A Simple Synthesis of 2-Thiohydantoins [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1801-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: The Versatile Scaffold of 1,3-Dimethyl-2-Thiohydantoin

An In-Depth Technical Guide to the Biological Activity of 1,3-Dimethyl-2-Thiohydantoin Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic accessibility and a broad spectrum of biological activities is a perpetual endeavor. The thiohydantoin nucleus, a sulfur analog of hydantoin, represents one such privileged structure.[1][2] Specifically, this compound derivatives have garnered significant attention due to their diverse pharmacological profiles, which encompass anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[3][4] The structural versatility of the thiohydantoin ring, particularly the potential for substitution at the C-5 position, allows for fine-tuning of its biological effects, making it a highly attractive core for drug discovery programs.[1][5]

This guide provides a comprehensive technical overview of the biological activities associated with this compound derivatives. It delves into their synthesis, mechanisms of action across various therapeutic areas, and the experimental protocols used for their evaluation. By synthesizing field-proven insights with established scientific principles, this document aims to serve as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics.

Core Synthesis Strategies

The synthetic tractability of the thiohydantoin scaffold is a key advantage for its development as a pharmacophore. A prevalent and efficient method involves the cyclization of a thiourea precursor with an α-halo ester, such as ethyl chloroacetate.[6] Variations of this approach, including one-pot, multi-component reactions, have been developed to enhance efficiency and yield.[5]

A representative synthesis often begins with the reaction of an appropriate aldehyde or ketone with thiosemicarbazide, followed by cyclization to form the core thiohydantoin ring.[7] Subsequent modifications, such as N-alkylation or condensation at the C-5 position, generate a library of derivatives for biological screening.[1][5]

General Synthetic Workflow

Below is a generalized, step-by-step protocol for the synthesis of a 5-substituted-1,3-dimethyl-2-thiohydantoin derivative.

Step 1: Formation of Thiosemicarbazone

-

Dissolve the starting aldehyde or ketone in ethanol.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone product by filtration.

Step 2: Cyclization to form 2-Thiohydantoin

-

Suspend the dried thiosemicarbazone in a suitable solvent like ethanol or acetic acid.

-

Add an excess of ethyl chloroacetate and a base, such as fused sodium acetate.[6]

-

Reflux the mixture for 6-12 hours, again monitoring by TLC.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude 2-thiohydantoin product.

-

Filter, wash with water, and dry the product.

Step 3: N-Methylation

-

Dissolve the 2-thiohydantoin product in a polar aprotic solvent like Dimethylformamide (DMF).

-

Add a suitable base (e.g., potassium carbonate) followed by an excess of methyl iodide.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the this compound derivative with an organic solvent (e.g., ethyl acetate).

-

Purify the final product using column chromatography.

Diagram of Synthetic Workflow

References

- 1. jchemrev.com [jchemrev.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The 1,3-Dimethyl-2-Thiohydantoin Scaffold in Modern Drug Discovery

Abstract

The thiohydantoin ring system is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically successful drugs and its versatile synthetic accessibility.[1][2][3] This technical guide focuses on a specific, foundational analog: 1,3-Dimethyl-2-thiohydantoin. By blocking the N1 and N3 positions with methyl groups, this scaffold offers a stable, neutral, and lipophilic core, directing medicinal chemistry efforts towards the C5 position for modulating biological activity. We will explore its synthesis, chemical properties, and role as a platform for developing potent therapeutic agents, with a focus on anti-inflammatory and anticancer applications. This document serves as a resource for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed experimental protocols.

The Thiohydantoin Core: A Privileged Scaffold

Hydantoin and its sulfur analog, thiohydantoin, are five-membered heterocyclic scaffolds that have become cornerstones of medicinal chemistry.[2][3] Their importance is underscored by their presence in blockbuster drugs like the anticonvulsant Phenytoin and the antiandrogen Enzalutamide.[3][4] The value of this scaffold lies in several key features:

-

Synthetic Tractability: The core can be synthesized through robust and well-established cyclization reactions, allowing for the efficient creation of diverse chemical libraries.[3]

-

Structural Rigidity and Versatility: The ring structure provides a rigid framework for orienting substituents in three-dimensional space. With multiple sites for substitution (N1, N3, C5), it allows for fine-tuning of physicochemical and pharmacological properties.[5][6]

-

Favorable Pharmacokinetic Profile: The scaffold generally imparts good metabolic stability and cell permeability, which are crucial for drug development.

-

Hydrogen Bonding Capabilities: The parent scaffold contains two hydrogen bond donors and two acceptors, enabling strong interactions with biological targets.[2][3]

The this compound derivative represents a strategic starting point for discovery programs. Methylation at the N1 and N3 positions removes hydrogen bond donor capabilities at these sites, which can be advantageous for improving cell permeability and metabolic stability while focusing derivatization efforts exclusively on the C5 position.

Synthesis and Chemical Properties

The synthesis of the this compound core and its derivatives is straightforward, making it an attractive scaffold for library synthesis.

General Synthesis Routes

The most common approaches for synthesizing the 2-thiohydantoin core involve the reaction of α-amino acids or their esters with isothiocyanates.[1][5] For the 1,3-dimethyl analog, a common starting point would be N-methylglycine (sarcosine), which is reacted with methyl isothiocyanate.

A generalized one-pot, three-component reaction is often employed for efficiency, combining an amine, an isothiocyanate, and ethyl chloroacetate.[7] This method aligns with green chemistry principles by potentially reducing solvent use and reaction steps.[7] The C5 position of the resulting thiohydantoin core is nucleophilic and can be readily derivatized, most commonly through a Knoevenagel condensation with various aldehydes to install an arylidene moiety.[5][6]

Caption: General synthetic workflow for 5-substituted 1,3-dimethyl-2-thiohydantoins.

Key Chemical Properties

-

N1 and N3 Positions: The methyl groups provide steric bulk and increase lipophilicity. They prevent N-alkylation or acylation reactions that are possible on the parent scaffold.

-

C2 Thione Group: The C=S double bond is a key feature. It can be selectively alkylated with reagents like methyl iodide to form an S-methylated derivative, which can alter electronic properties and be used as a synthetic intermediate.[5][6]

-

C5 Methylene Group: This is the primary site for derivatization. The protons on the C5 methylene are acidic, allowing for deprotonation and subsequent reaction with electrophiles, particularly aldehydes and ketones, to introduce diverse substituents critical for biological activity.[5]

Therapeutic Applications & Case Studies

The 1,3-disubstituted-2-thiohydantoin scaffold has been successfully exploited to develop agents for a wide range of diseases, including cancer, inflammation, and parasitic infections.[4][5][6][8]

Case Study 1: Anti-inflammatory Agents via COX-2 Inhibition

Chronic inflammation is implicated in numerous diseases.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. A significant challenge is designing selective COX-2 inhibitors to avoid the gastrointestinal side effects associated with COX-1 inhibition.

Recent studies have identified 1,3-disubstituted-2-thiohydantoin derivatives as potent and selective anti-inflammatory agents.[8][10] In one study, a series of novel 1,3-disubstituted analogs were synthesized and evaluated.[8] Compound 7 from this study, a 1,3-disubstituted-2-thiohydantoin, showed potent dose-dependent inhibition of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9][10] Molecular modeling studies confirmed that this class of compounds exhibits a high binding affinity for the active site of the COX-2 enzyme.[10][11]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Case Study 2: Androgen Receptor (AR) Antagonists for Prostate Cancer

Prostate cancer growth is often driven by the androgen receptor (AR).[12] Therapies that block this receptor are a mainstay of treatment. The drug Enzalutamide, a thiohydantoin derivative, is a clinical success story in this area.[2][4]

Structure-activity relationship (SAR) studies that led to potent AR antagonists often begin with simple core structures to probe the effects of various substituents.[12][13] A hypothetical starting point using the this compound core allows for exploration at the C5 position. The landmark research leading to the clinical candidate MDV3100 (Enzalutamide) involved extensive modification of the thiohydantoin scaffold.[12][13] While MDV3100 is not a simple 1,3-dimethyl analog, the studies demonstrated that replacing the dimethyl groups at C5 with a cyclobutyl or cyclopentyl unit maintained or improved activity, highlighting the importance of a gem-dialkyl substitution at this position for potent antagonism.[12] This work exemplifies how a simple scaffold can be systematically optimized into a life-saving therapeutic.

| Therapeutic Area | Biological Target | Key Structural Features | Example Activity (IC₅₀ / Kᵢ) | Reference |

| Anti-inflammatory | COX-2 | 1,3-disubstituted core with aryl moieties | Compound 7 : IC₅₀ = 197.68 µg/mL (cytotoxicity) | [8][9] |

| Anticancer | Androgen Receptor | C5-spiro-cycloalkyl group, specific N1-aryl substituent | MDV3100 Analog 91 : Active in castration-resistant models | [12] |

| Antiparasitic | Trypanosoma brucei | N1-benzyl and N3-aryl substitutions | IC₅₀ = 1.9 nM (for optimized analog) | [5][6] |

| Anticancer | Mutant IDH1 | C5-(2-pyridinon-5-yl) group, N3-methyl | Kᵢ = 4.7 µM (for parent compound) | [6] |

| Antimycobacterial | M. tuberculosis | 5-arylidine substitution | IC₅₀ = 4.5 µM | [5] |

Table 1: Summary of Biological Activities for 2-Thiohydantoin Derivatives.

Structure-Activity Relationship (SAR) Insights

The true power of the this compound scaffold is realized during SAR exploration, where systematic modifications are made to enhance potency and selectivity.

-

N1 and N3 Positions: As discussed, fixing these positions with methyl groups creates a neutral, metabolically stable core. This is a deliberate design choice to focus discovery efforts on other parts of the molecule and often improves oral bioavailability.

-

C5 Position: This is the primary "hotspot" for SAR.

-

Knoevenagel Condensation: Introducing a 5-arylidine moiety via condensation with an aldehyde is the most common modification. The electronics and sterics of the aromatic ring are critical for target engagement. For example, in AR antagonists, a specific substituted phenyl ring at this position is required for potent activity.[12]

-

Spirocyclic Systems: Creating spirocyclic structures at C5, such as by using cycloalkanones in the synthesis, can introduce favorable 3D geometry and improve ligand efficiency. This was a key discovery in the development of second-generation AR antagonists.[12]

-

Caption: Key SAR points on the this compound scaffold.

Experimental Protocols

The following protocols are generalized methodologies based on established literature procedures. They should be adapted and optimized for specific substrates and targets.

Protocol 5.1: Synthesis of a 5-Arylidene-1,3-disubstituted-2-thiohydantoin

This protocol describes a two-step synthesis starting from a precursor 1,3-disubstituted-2-thiohydantoin, based on procedures for Knoevenagel condensation.[6][14]

Objective: To install a C5-arylidine substituent, a key modification for tuning biological activity.

Materials:

-

This compound (1 equivalent)

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equivalents)

-

Ethanolamine (catalytic amount)

-

Ethanol (solvent)

-

Standard glassware for reflux

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1 eq.) and the selected aromatic aldehyde (1.1 eq.) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of ethanolamine to the mixture.

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities.

-

Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 5-arylidine-1,3-dimethyl-2-thiohydantoin.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Protocol 5.2: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol assesses the anti-inflammatory potential of test compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]

Objective: To quantify the anti-inflammatory activity of synthesized thiohydantoin derivatives.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds (dissolved in DMSO)

-

Griess Reagent

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for another 24 hours.

-

NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 15 minutes in the dark.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production. A preliminary cytotoxicity assay (e.g., MTT) should be run in parallel to ensure that the observed NO reduction is not due to cell death.[8]

Conclusion and Future Perspectives

The this compound scaffold is a deceptively simple yet powerful tool in the arsenal of the medicinal chemist. Its robust synthesis, metabolic stability, and the critical C5 handle for diversification make it an ideal starting point for hit-to-lead campaigns. As demonstrated in anti-inflammatory and anticancer drug discovery, this core allows for the systematic exploration of chemical space to achieve high target potency and selectivity.

Future efforts will likely focus on leveraging this scaffold in new therapeutic areas. Its ability to be incorporated into DNA-encoded libraries (DELs) opens up possibilities for unbiased screening against thousands of targets simultaneously.[1] Furthermore, applying modern computational chemistry techniques to predict the binding modes of C5-substituted analogs will accelerate the design of next-generation therapeutics built upon the reliable and effective this compound core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciforum.net [sciforum.net]

reactivity and reaction mechanism of 1,3-Dimethyl-2-thiohydantoin

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 1,3-Dimethyl-2-thiohydantoin

Abstract

This compound is a heterocyclic compound built upon the privileged thiohydantoin scaffold, a structure of significant interest in medicinal chemistry and organic synthesis.[1][2] Unlike its N-unsubstituted counterparts, the methylation at the N-1 and N-3 positions fundamentally alters its reactivity, blocking common N-alkylation and N-acylation pathways. This guide provides a comprehensive exploration of the reactivity and reaction mechanisms of this compound, focusing on the remaining key reactive centers: the nucleophilic sulfur atom (S-2), the acidic methylene group (C-5), and the electrophilic carbonyl carbon (C-4). We will delve into the mechanistic underpinnings of its reactions, provide detailed experimental protocols for key transformations, and illustrate complex pathways with clear diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction to this compound

The Thiohydantoin Scaffold: A Privileged Structure

Thiohydantoins, the sulfur analogs of hydantoins, are five-membered heterocyclic rings that are foundational motifs in a vast array of biologically active molecules.[2][3] Their structural rigidity, combined with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric and electronic properties. This has led to their widespread application as anticonvulsants, antivirals, anti-inflammatory agents, and anticancer therapeutics.[1][3][4] The replacement of a carbonyl oxygen with sulfur introduces unique reactivity, particularly enhancing the nucleophilicity of the exocyclic atom and altering the electronic landscape of the entire ring system.

Structural Features and Physicochemical Properties

In this compound, the presence of methyl groups at both nitrogen atoms precludes the typical N-H acidity and nucleophilicity seen in other thiohydantoins. This structural constraint directs all subsequent reactions to other sites on the molecule, offering a predictable platform for chemical modification.

| Property | Value | Reference |

| IUPAC Name | 1,3-dimethylimidazolidine-2-thione-4-one | |

| Molecular Formula | C₅H₈N₂OS | |

| Molecular Weight | 144.20 g/mol | |

| CAS Number | 1801-62-3 | |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 93.0 to 95.0 °C |

Spectroscopic Characterization

Unambiguous characterization is critical for confirming the structure and purity of this compound. The key spectroscopic signatures are predictable and distinct.[5]

-

¹H NMR: Two sharp singlets are expected for the non-equivalent N-methyl groups. The C-5 methylene protons will appear as another singlet.

-

¹³C NMR: The most deshielded carbon will be the thiocarbonyl (C=S) at C-2, appearing significantly downfield. The carbonyl (C=O) at C-4 will also be downfield but to a lesser extent. Signals for the two N-methyl carbons and the C-5 methylene carbon will appear in the aliphatic region.[6]

-

IR Spectroscopy: A strong absorption band for the C=O stretch will be prominent. The C=S stretching vibration is typically weaker and appears at a lower frequency.[5]

Synthesis of the this compound Core

The most direct and efficient synthesis of this compound involves the cyclization of an N-methylated amino acid derivative with an isothiocyanate. This approach builds the heterocyclic core in a convergent manner.

Primary Synthetic Route: N-Methyl Glycine (Sarcosine) and Methyl Isothiocyanate

The reaction begins with the nucleophilic attack of the secondary amine of sarcosine on the electrophilic carbon of methyl isothiocyanate to form a thiourea intermediate. Subsequent intramolecular cyclization, often promoted by acid or heat, involves the attack of the carboxylate group, leading to the elimination of water and the formation of the stable five-membered ring.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Sarcosine

-

Rationale: This protocol utilizes a one-pot approach where the intermediate thiourea is formed and cyclized in situ. The use of a dehydrating agent like acetic anhydride or a Dean-Stark trap can improve yields by driving the final cyclization step.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sarcosine (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Thiourea Formation: Add methyl isothiocyanate (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-methyl-N'-(carboxymethyl)thiourea intermediate.

-

Cyclization: Add a dehydrating agent such as acetic anhydride (1.5 eq) to the mixture. Heat the reaction to reflux (typically 100-120 °C) and monitor by TLC until the starting material is consumed (usually 4-6 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product and quench excess anhydride. Filter the resulting solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Nucleophilic Reactivity: The Core of its Utility

With the nitrogen atoms blocked, the nucleophilic character of this compound is dominated by the sulfur atom at C-2 and the methylene carbon at C-5.

S-Alkylation: A Dominant and Selective Pathway

The thiocarbonyl group readily tautomerizes to a thio-enol form, especially in the presence of a base. The resulting thiolate is a soft and highly potent nucleophile that selectively attacks soft electrophiles. This S-alkylation is one of the most common and reliable reactions of this scaffold.[7][8][9]

Caption: General mechanism for the S-alkylation of this compound.

Experimental Protocol: S-Methylation with Methyl Iodide

-

Rationale: This protocol uses potassium carbonate as a mild base, which is sufficient to deprotonate the thio-enol tautomer. Acetone is an excellent solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction. Methyl iodide is a highly reactive and classic electrophile for this transformation.

-

Setup: Suspend this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone in a round-bottom flask.

-

Reaction: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KI).

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 2-(methylthio)-1,3-dimethyl-1H-imidazol-5(4H)-one, can be purified by column chromatography or recrystallization if necessary.

C-5 Deprotonation and Condensation Reactions

The methylene protons at the C-5 position are acidic due to their position between two electron-withdrawing groups (the C-4 carbonyl and the C-2 thiocarbonyl). A strong, non-nucleophilic base can deprotonate this position to generate a resonance-stabilized carbanion.[7] This carbanion is a powerful nucleophile that can react with a variety of electrophiles, most notably aldehydes and ketones in Knoevenagel-type condensation reactions.[2]

Caption: C-5 condensation reaction workflow.

Experimental Protocol: Condensation with Benzaldehyde

-

Rationale: Sodium ethoxide is used as a strong base to generate the C-5 carbanion. Ethanol serves as the solvent. The reaction is a classic example of a base-catalyzed condensation to form a stable, conjugated product.

-

Base Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.

-

Carbanion Formation: Cool the sodium ethoxide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of the carbanion.

-

Condensation: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by pouring it into a beaker of ice water and acidifying with dilute HCl until the pH is ~6-7.

-

Purification: The precipitated yellow solid is collected by filtration, washed with cold water, and dried. The product, 5-benzylidene-1,3-dimethyl-2-thioxoimidazolidin-4-one, can be further purified by recrystallization from ethanol.

Other Key Transformations

Oxidation of the Thiocarbonyl Group

The sulfur atom at C-2 is susceptible to oxidation. Mild oxidizing agents can convert the thiocarbonyl to a sulfoxide, while stronger conditions can replace the sulfur with oxygen entirely, yielding the corresponding hydantoin derivative, 1,3-dimethylhydantoin. This transformation can be useful for modulating the electronic properties and hydrogen-bonding capabilities of the scaffold. Reagents like 1,3-dihalo-5,5-dimethylhydantoins (DBDMH, DCDMH) are effective for such oxidations.[10][11]

Reactions at the C-4 Carbonyl

While less reactive than an open-chain ketone, the C-4 carbonyl can still undergo attack by very strong nucleophiles like Grignard reagents or can be reduced using powerful reducing agents like lithium aluminum hydride (LAH). These reactions allow for the complete modification or removal of the carbonyl functionality, opening pathways to novel, highly functionalized heterocyclic structures.

Conclusion and Future Outlook

This compound presents a predictable and versatile platform for synthetic chemistry. By blocking the reactive nitrogen positions, its chemistry is elegantly directed towards S-alkylation and C-5 functionalization. The robust and high-yielding nature of these transformations makes it an ideal scaffold for constructing combinatorial libraries for drug discovery. The ability to selectively modify the sulfur, the C-5 position, and the C-4 carbonyl provides orthogonal handles for building molecular complexity. Future research will likely focus on developing stereoselective reactions at the C-5 position and exploring the utility of its S-alkylated derivatives as intermediates in cross-coupling reactions, further expanding the synthetic toolkit for this valuable heterocyclic core.

References

- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Synthesis of 2-Thiohydantoins [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. jchemrev.com [jchemrev.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions [organic-chemistry.org]

- 11. arcjournals.org [arcjournals.org]

A Technical Guide to the Therapeutic Potential of the 1,3-Dimethyl-2-Thiohydantoin Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-thiohydantoin ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structure, featuring a blend of hydrogen bond donors and acceptors, allows for diverse chemical modifications and interactions with a wide array of biological targets. This guide focuses on 1,3-Dimethyl-2-thiohydantoin as a foundational model to explore the vast therapeutic potential of the broader class of 1,3-disubstituted-2-thiohydantoins. While research on the specific 1,3-dimethyl analog is limited, extensive studies on its derivatives reveal significant promise in oncology, immunology, and neurology. This document synthesizes current knowledge on the anticancer, anti-inflammatory, anticonvulsant, and antimicrobial applications of this chemical class, providing mechanistic insights, supportive data, and validated experimental protocols to guide future research and development.

The 2-Thiohydantoin Scaffold: A Versatile Core for Drug Design

The 2-thiohydantoin moiety is a five-membered heterocyclic ring, a sulfur analog of hydantoin, that has garnered immense interest for over a century.[1] Its structural rigidity and multiple sites for substitution (primarily at the N-1, N-3, and C-5 positions) make it an ideal starting point for creating large libraries of compounds with diverse biological activities.[2][3] The substitution of a carbonyl group with a thiocarbonyl at the C-2 position significantly influences the molecule's electronic properties and biological interactions.[4]

The subject of this guide, this compound, features methyl groups at the N-1 and N-3 positions. This substitution pattern is crucial as it blocks the hydrogen-bonding capabilities at these nitrogens, which can alter solubility, metabolic stability, and receptor-binding affinity compared to unsubstituted thiohydantoins.

Synthesis Overview: The synthesis of 1,3-disubstituted-2-thiohydantoin derivatives is typically achieved through well-established chemical pathways. A common and efficient method involves the cyclization reaction between an α-amino acid and an appropriate isothiocyanate, or by reacting thiourea with α-halo acids.[5][6] These versatile synthetic routes allow for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

Caption: General synthetic pathway for 1,3-disubstituted-2-thiohydantoins.

Potent Anti-Inflammatory Applications

One of the most promising therapeutic avenues for 1,3-disubstituted-2-thiohydantoins is in the treatment of inflammatory diseases.[7][8] Inflammation is a critical factor in numerous conditions, including rheumatoid arthritis and autoimmune disorders.[8]

Mechanism of Action: COX-2 and Pro-inflammatory Cytokine Inhibition Many 1,3-disubstituted-2-thiohydantoin derivatives exhibit potent anti-inflammatory effects primarily by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Additionally, these compounds have been shown to suppress the production of other critical inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[7][8][9] This multi-pronged approach—targeting both the enzymatic drivers and the signaling molecules of inflammation—suggests a robust therapeutic potential.

Caption: Inhibition of the inflammatory cascade by 2-thiohydantoin derivatives.

Quantitative Data: Anti-inflammatory Activity The following table summarizes the cytotoxic and anti-inflammatory activities of representative 1,3-disubstituted-2-thiohydantoin analogs against the RAW264.7 murine macrophage cell line.[7][10]

| Compound ID | Description | Cytotoxicity IC₅₀ (µg/mL) | NO Production Inhibition |

| Compound 7 | 1,3-disubstituted-2-thiohydantoin | 197.68 | Six-fold reduction vs. control |

| Compound 5 | 1,3-disubstituted-2-thiohydantoin | 212.3 | Significant reduction |

| Celecoxib | Standard NSAID (Control) | 251.2 | N/A |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) This protocol is designed to quantify the inhibitory effect of test compounds on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The causality is clear: a reduction in nitrite concentration in the culture medium directly reflects the inhibition of inducible nitric oxide synthase (iNOS) activity or expression.

-

Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 1,3-disubstituted-2-thiohydantoin compounds (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group to induce inflammation and NO production. Incubate for 24 hours.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Nitrite Measurement: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the freshly prepared Griess reagent to each well.

-

Incubation and Reading: Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the nitrite concentration.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Construct a dose-response curve to determine the IC₅₀ value.

Anticancer Therapeutic Potential

The thiohydantoin scaffold is a cornerstone of several successful anticancer drugs, most notably in the treatment of prostate cancer.[2][3][11] Derivatives have also shown efficacy against a range of other malignancies.[12][13]

Mechanism of Action: Multi-Target Inhibition The anticancer activity of thiohydantoin derivatives is often multifaceted:

-

Androgen Receptor (AR) Antagonism: In prostate cancer, compounds like Enzalutamide act as potent AR antagonists. They competitively inhibit androgen binding, prevent AR nuclear translocation, and disrupt the binding of AR to DNA, thereby halting the transcription of genes essential for cancer cell growth.[3]

-

Kinase Inhibition: Certain derivatives have been shown to inhibit key signaling proteins crucial for cell survival and proliferation, such as AKT1 and Cyclin-Dependent Kinase 2 (CDK2).[14] Inhibition of these kinases can arrest the cell cycle and induce apoptosis.

Quantitative Data: In Vitro Anticancer Activity The table below presents the half-maximal inhibitory concentrations (IC₅₀) for a representative 2-thiohydantoin derivative against a human liver cancer cell line.[14]

| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism |

| N-(4-oxo-5-(...)) | HepG2 (Liver) | 2.448 | Cell cycle arrest (S phase), AKT1/CDK2 inhibition |

Experimental Protocol: MTT Cell Proliferation Assay This assay provides a robust, quantifiable measure of a compound's cytotoxic or cytostatic effects on cancer cells. It relies on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, LNCaP) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

-

Compound Application: Treat the cells with a serial dilution of the test thiohydantoin compound for a specified period (e.g., 48 or 72 hours). Include wells for vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Reagent Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Emerging Therapeutic Avenues and Future Directions

Beyond inflammation and cancer, the 1,3-disubstituted-2-thiohydantoin scaffold shows potential in several other therapeutic areas.

-

Anticonvulsant Activity: The structural similarity of thiohydantoins to the well-known antiepileptic drug phenytoin has prompted investigations into their anticonvulsant properties.[15][16] While some derivatives have shown activity in preclinical models like the pentylenetetrazole (PTZ) induced seizure model, this area requires further exploration to identify potent candidates.[17][18]

-

Antimicrobial Activity: Various thiohydantoin derivatives have demonstrated activity against a spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus and mycobacteria.[2][19][20] This suggests potential applications in developing new antibiotics to combat resistant strains.

Caption: A typical workflow for developing thiohydantoin-based therapeutics.

Future Outlook: The therapeutic journey of 1,3-disubstituted-2-thiohydantoins is highly promising. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at all available positions to enhance potency and selectivity for specific biological targets.[12][13]

-

Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are suitable for clinical development.

-

Novel Target Identification: Employing modern screening and proteomic techniques to uncover new biological targets for this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]